molecular formula C21H22FN3OS B12852116 N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12852116
M. Wt: 383.5 g/mol
InChI Key: JIRQJWGGIYTLBW-UHFFFAOYSA-N
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Description

N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide is a quinazoline-derived compound featuring a thioacetamide linker and a 4-fluorophenyl substituent at position 2 of the quinazoline core. The butyl group on the acetamide nitrogen and the methyl group at position 8 of the quinazoline distinguish its structure. Its synthesis likely involves nucleophilic substitution or condensation reactions, common in heterocyclic chemistry .

Properties

Molecular Formula

C21H22FN3OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-butyl-2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H22FN3OS/c1-3-4-12-23-18(26)13-27-21-17-7-5-6-14(2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h5-11H,3-4,12-13H2,1-2H3,(H,23,26)

InChI Key

JIRQJWGGIYTLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C(C=CC=C21)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group can enhance binding affinity and specificity, making the compound more effective in its biological role.

Comparison with Similar Compounds

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

This analog replaces the butyl group with a cyclopentyl ring.

N-(Substituted Aryl) Thioacetamide Quinazolinones

Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (, Compound 5) feature aromatic substituents (e.g., phenyl, tolyl) on the acetamide nitrogen. These derivatives exhibit higher melting points (e.g., 269°C for Compound 5 vs. unlisted values for the butyl analog) due to increased intermolecular interactions from planar aryl groups. Yields for these compounds range from 68% to 91%, suggesting that steric hindrance from bulky substituents may influence reaction efficiency .

Modifications to the Quinazoline Core

8-Ethyl vs. 8-Methyl Substituents

The compound N-Butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide () replaces the 8-methyl group with an ethyl chain. Longer alkyl chains may enhance hydrophobic interactions in biological systems but could reduce metabolic stability. No direct data on this compound’s properties are available, though such modifications are known to modulate drug-likeness in medicinal chemistry .

Quinoxaline vs. Quinazoline Derivatives

Compounds like N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () replace the quinazoline core with a quinoxaline system. Quinoxalines, with two adjacent nitrogen atoms, exhibit distinct electronic properties and binding affinities. For example, 4a () has a melting point of 230–232°C and a high yield (90.2%), indicating robust synthetic accessibility compared to quinazoline analogs .

Thioacetamide Linker Modifications

Perfluoroalkyl-Thioacetamide Derivatives

Toxic chemicals like Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. () incorporate fluorinated chains, which confer extreme hydrophobicity and environmental persistence. These are structurally distinct from the target compound but highlight the impact of fluorinated groups on stability and toxicity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Acetamide Substituent Quinazoline Substituents Melting Point (°C) Yield (%) Key References
N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide Quinazoline Butyl 8-Methyl, 2-(4-FPh) N/A N/A
N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide Quinazoline Cyclopentyl 8-Methyl, 2-(4-FPh) N/A N/A
N-Butyl-2-{[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]sulfanyl}acetamide Quinazoline Butyl 8-Ethyl, 2-(4-FPh) N/A N/A
2-((4-Oxo-3-(4-Sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) Quinazolinone Phenyl 4-Sulfamoylphenyl 269.0 87
N-(2,3-Diphenylquinoxalin-6-yl)acetamide (Compound 4a) Quinoxaline N/A 4-Chlorophenyl 230–232 90.2

Biological Activity

N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C16_{16}H20_{20}FN3_{3}S
  • Molecular Weight: 319.41 g/mol
  • IUPAC Name: N-butyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio}acetamide

The presence of a fluorinated phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets and pharmacokinetic properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis. The compound was particularly effective against breast cancer cell lines, MCF-7 and MDA-MB-468, showing significant cytotoxic effects in MTT assays.

Cell Line IC50_{50} (µM) Effect
MCF-712.5Cytotoxicity observed
MDA-MB-46810.3Induced apoptosis

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Topoisomerase I (TOPO I): Molecular docking studies suggest that the compound binds effectively to the active site of TOPO I, disrupting DNA replication and transcription processes.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various quinazoline derivatives, including this compound. The results highlighted that this compound not only inhibited cell growth but also affected cell cycle progression.

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The compound's safety profile was also assessed, showing minimal toxicity at therapeutic doses.

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